zinc;dipermanganate
Description
Historical Trajectories and Evolution of Permanganate (B83412) Research
The study of permanganates dates back to 1659 when Johann Rudolf Glauber discovered potassium permanganate. unacademy.comunacademy.comwikipedia.org He observed that reacting the mineral pyrolusite (manganese dioxide, MnO₂) with potassium carbonate produced a substance that dissolved in water to form a green solution (potassium manganate) that gradually turned violet, indicating the formation of permanganate. unacademy.comunacademy.comwikipedia.org It wasn't until nearly two centuries later that the disinfectant properties of permanganates were investigated by Henry Bollmann Condy, who patented a solution he called 'Condy's Fluid'. wikipedia.org This early work laid the foundation for the synthesis and study of various permanganate salts, including those of transition metals. The industrial production of potassium permanganate began in the early 20th century, and its use in applications like water treatment became more widespread. unacademy.com The study of the thermal decomposition of permanganate salts, such as silver permanganate, began to gain attention, with early research focusing on identifying the decomposition products. cdnsciencepub.com
Zinc;Dipermanganate: Position and Significance within Transition Metal Permanganate Chemistry
This compound is a notable member of the transition metal permanganate family. t3db.ca These compounds are characterized by the presence of the permanganate anion (MnO₄⁻) and a transition metal cation. libretexts.orgt3db.ca The chemistry of transition metal permanganates is diverse, with their properties being influenced by the nature of the metal cation. sciencemadness.org For instance, the thermal stability of permanganates can vary significantly. Zinc permanganate, for example, decomposes between 90-105 °C. echemi.comamericanelements.com
The structure of this compound has been a subject of study. For instance, research on tetraamminezinc(II) dipermanganate, Zn(NH₃)₄₂, revealed a cubic lattice structure. researchgate.net In transition metal chemistry, manganese can exist in various oxidation states, from +2 to +7, leading to compounds with distinct colors and properties. libretexts.org The permanganate ion itself is a potent oxidizing agent. libretexts.org this compound, as a strong oxidant, finds use in organic synthesis and as a component in some pyrotechnic compositions. echemi.commdpi.com
The study of mixed-metal oxides derived from transition metal permanganates is an area of significant interest. For example, the thermal decomposition of cobalt-manganese complexes can yield efficient catalysts. researchgate.net Similarly, zinc manganate (B1198562) (ZnMn₂O₄), which can be synthesized from precursors involving zinc permanganate, is a material with applications in catalysis and electronics. researchgate.netresearchgate.net
Current Research Paradigms and Unexplored Frontiers of this compound
Current research on this compound and related materials is focused on several key areas, including its application as an oxidizing agent, in materials synthesis, and in energy storage.
As a powerful oxidizing agent, zinc permanganate is utilized in various chemical reactions. lookchem.comontosight.ai Its reactivity with organic compounds makes it a valuable reagent in organic synthesis. echemi.comontosight.ai Research continues to explore its efficacy in oxidizing a wide range of organic contaminants, a field where permanganate oxidation is seen as an attractive remediation strategy. acs.org
In materials science, there is ongoing interest in using zinc permanganate and its derivatives as precursors for the synthesis of advanced materials. For instance, spinel-type zinc manganate (ZnMn₂O₄) is considered a promising cathode material for aqueous zinc-ion batteries due to its high theoretical capacity and the abundance of its constituent elements. mdpi.comnih.gov Research in this area focuses on overcoming challenges such as low intrinsic conductivity and volume changes during charging and discharging. mdpi.com The synthesis of nanostructured materials, such as nano-sized zinc oxide, has also been explored, with studies focusing on their spectroscopic properties. colostate.edu
A significant and emerging area of research is the development of redox flow batteries. The hybrid Zinc/Manganate-Permanganate system is being investigated as a low-cost, high-energy-density alternative to current technologies like vanadium-based systems. anr.frresearchgate.net This research aims to develop key components such as high-capacity zinc anodes and stable cathodes in permanganate-based electrolytes to improve battery performance. anr.fr
Unexplored frontiers include a more detailed understanding of the reaction mechanisms of zinc permanganate in various applications. For example, while the combustion mechanism of zinc/potassium permanganate pyrotechnic compositions has been studied, further research could elucidate the precise role of the zinc cation in such reactions. mdpi.com Additionally, a deeper investigation into the structure-property relationships of different crystalline forms of zinc permanganate could lead to the development of materials with tailored properties for specific applications. researchgate.net Further research into the buffer effects and identification of oxidation products in permanganate reactions with organic compounds is also needed to build more comprehensive predictive models. acs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | Zn(MnO₄)₂ | echemi.com |
| Molecular Weight | 303.28 g/mol | echemi.comamericanelements.com |
| Appearance | Purplish-colored crystalline solid; Violet-brown or black, hygroscopic crystals | lookchem.comechemi.comchemicalbook.com |
| Melting Point | 90-105 °C (decomposes) | echemi.comamericanelements.com |
| Density | 2.45 g/cm³ | echemi.comamericanelements.com |
| Solubility | Soluble in water and acids; decomposes in alcohol | lookchem.comechemi.com |
| CAS Number | 23414-72-4 | lookchem.comechemi.comamericanelements.com |
Structure
2D Structure
Properties
IUPAC Name |
zinc;dipermanganate | |
|---|---|---|
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InChI |
InChI=1S/2Mn.8O.Zn/q;;;;;;;;2*-1;+2 | |
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InChI Key |
GDWLSAUXTXZYNK-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Zn+2] | |
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Molecular Formula |
Mn2O8Zn | |
| Record name | ZINC PERMANGANATE | |
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DSSTOX Substance ID |
DTXSID9075038 | |
| Record name | Zinc permanganate | |
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Molecular Weight |
303.3 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates burning of combustible material. Explosion hazard if the combustible material is finely divided. Contact with liquid combustible materials may result in spontaneous ignition. Contact with sulfuric acid may result in fires or explosions., Purplish to black deliquescent crystals; [HSDB] | |
| Record name | ZINC PERMANGANATE | |
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Solubility |
Solubility: 33.3 g/100 cc cold water /Hexahydrate/, Very soluble in water, deliquescent | |
| Record name | ZINC PERMANGANATE | |
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Density |
2.45 g/cu cm, Black crystals, solutions look purple; rhombic; density 2.45 g/cu m; decomposes 90-105 °C /Hexahydrate/ | |
| Record name | ZINC PERMANGANATE | |
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Color/Form |
Purplish colored crystalline solid, Black-crystals, solution looks purple | |
CAS No. |
23414-72-4 | |
| Record name | ZINC PERMANGANATE | |
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| Record name | Zinc permanganate | |
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| Record name | ZINC PERMANGANATE | |
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| Record name | ZINC PERMANGANATE | |
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Melting Point |
Dec @ 90 - 105 °C | |
| Record name | ZINC PERMANGANATE | |
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Advanced Synthetic Methodologies for Zinc;dipermanganate
Direct Metathesis Reactions and Yield Optimization
Direct metathesis, or double displacement, is a common and straightforward approach for synthesizing many inorganic salts, including zinc permanganate (B83412). This method relies on the exchange of ions between two soluble precursor salts in a solution, leading to the formation of the desired product. The reaction is typically driven to completion by the precipitation of a sparingly soluble by-product.
Salt Exchange Routes
Salt exchange routes for the synthesis of zinc permanganate involve reacting a soluble zinc salt with a soluble permanganate salt. The key to a successful synthesis is the selection of reactants that will form an insoluble by-product, which can be easily removed by filtration, leaving the aqueous zinc permanganate solution.
Commonly employed precursors for this method are barium permanganate and silver permanganate, due to the low solubility of their corresponding sulfate (B86663) and halide salts. For example, reacting barium permanganate with zinc sulfate results in the precipitation of barium sulfate. wikipedia.orgsciencemadness.org
Reaction: Ba(MnO₄)₂(aq) + ZnSO₄(aq) → Zn(MnO₄)₂(aq) + BaSO₄(s)↓
Similarly, another effective route involves the reaction of zinc hexafluorosilicate (B96646) with potassium permanganate. researchgate.net In this case, the reaction is driven by the formation of potassium hexafluorosilicate, which is sparingly soluble and precipitates from the solution. researchgate.net
Reaction: ZnSiF₆ + 2KMnO₄(aq) → Zn(MnO₄)₂(aq) + K₂SiF₆(s)↓
The resulting zinc permanganate solution can then be carefully evaporated to yield crystalline zinc permanganate hexahydrate, a violet-brown or nearly black deliquescent solid. echemi.com
| Zinc Precursor | Permanganate Precursor | Insoluble By-product | Chemical Equation | Reference |
|---|---|---|---|---|
| Zinc Sulfate (ZnSO₄) | Barium Permanganate (Ba(MnO₄)₂) | Barium Sulfate (BaSO₄) | ZnSO₄ + Ba(MnO₄)₂ → Zn(MnO₄)₂ + BaSO₄ | wikipedia.orgsciencemadness.org |
| Zinc Chloride (ZnCl₂) | Silver Permanganate (AgMnO₄) | Silver Chloride (AgCl) | ZnCl₂ + 2AgMnO₄ → Zn(MnO₄)₂ + 2AgCl | researchgate.net |
| Zinc Hexafluorosilicate (Zn[SiF₆]) | Potassium Permanganate (KMnO₄) | Potassium Hexafluorosilicate (K₂SiF₆) | Zn[SiF₆] + 2KMnO₄ → Zn(MnO₄)₂ + K₂SiF₆ | researchgate.net |
Influence of Precursor Purity and Stoichiometry
The yield and purity of the final zinc permanganate product are critically dependent on the purity of the precursors and the precision of the stoichiometry used in the reaction.
Precursor Purity: The use of high-purity starting materials is essential to prevent contamination of the final product. Impurities in the precursor salts, such as other metal ions or anions, can co-precipitate or remain in the solution, compromising the integrity of the zinc permanganate. For instance, industrial-grade zinc sulfate can be purified using zinc powder and potassium permanganate to remove contaminants before being used in synthesis. researchgate.net The principle that precursor purity quantitatively affects the final product's composition is a fundamental concept in materials synthesis.
Stoichiometry: Precise control of the molar ratios of the reactants is crucial for maximizing the yield and ensuring the complete consumption of the limiting reagent. An incorrect stoichiometric ratio can lead to a final product contaminated with unreacted precursors. For example, in the reaction between zinc sulfate and barium permanganate, a 1:1 molar ratio is required. Using an excess of zinc sulfate would result in its presence in the final solution, while an excess of barium permanganate would be an unnecessary waste of a more expensive reagent and could complicate purification.
| Molar Ratio (ZnSO₄:Ba(MnO₄)₂) | Limiting Reactant | Theoretical Yield of Zn(MnO₄)₂ | Contaminants in Solution |
|---|---|---|---|
| 0.9 : 1.0 | ZnSO₄ | 90% | Excess Ba(MnO₄)₂ |
| 1.0 : 1.0 | None | 100% | Minimal (ideally none) |
| 1.1 : 1.0 | Ba(MnO₄)₂ | 100% (based on Ba(MnO₄)₂) | Excess ZnSO₄ |
Permanganic Acid Mediated Synthesis Pathways
An alternative to direct metathesis is the use of permanganic acid (HMnO₄) as an intermediate. This strong, albeit unstable, acid readily reacts with basic zinc compounds to form zinc permanganate and water. This method can produce a very pure product as the by-product is simply water.
In-situ Generation of Permanganic Acid
Permanganic acid is typically prepared in-situ due to its instability, especially in concentrated forms. sciencemadness.org A common and effective method for its generation is the reaction of barium permanganate with a stoichiometric amount of dilute sulfuric acid. wikipedia.orgsciencemadness.org
Reaction: Ba(MnO₄)₂(aq) + H₂SO₄(aq) → 2HMnO₄(aq) + BaSO₄(s)↓
The insoluble barium sulfate is meticulously removed via filtration, yielding a clear, purple solution of permanganic acid. This acid solution is then carefully reacted with a suitable basic zinc precursor, such as zinc oxide (ZnO), zinc hydroxide (B78521) (Zn(OH)₂), or zinc carbonate (ZnCO₃). sciencemadness.orgbme.hu
Reaction with Zinc Oxide: 2HMnO₄(aq) + ZnO(s) → Zn(MnO₄)₂(aq) + H₂O(l)
This pathway is advantageous because it avoids the introduction of other salt ions into the solution, simplifying the purification process. The reaction has been successfully used to prepare aqueous solutions of zinc permanganate, among other metal permanganates. sciencemadness.org
Control of Reaction By-products and Contaminants
The primary challenge in the permanganic acid route is managing its decomposition and avoiding contaminants from the generation step.
Permanganic Acid Decomposition: Permanganic acid solutions are unstable and can decompose, particularly when exposed to heat, light, or if they are too concentrated. wikipedia.orgsciencemadness.org The decomposition produces manganese dioxide (MnO₂), oxygen, and water, with the formed MnO₂ acting as a catalyst for further decomposition. wikipedia.org
Reaction: 4HMnO₄(aq) → 4MnO₂(s) + 3O₂(g) + 2H₂O(l)
To minimize this, the synthesis is performed at low temperatures and with dilute solutions.
Contaminants: If sulfuric acid is used to generate HMnO₄, any excess acid will remain in the solution and can contaminate the final product. Using an exact stoichiometric amount is crucial. Contamination with permanganyl sulphate can also occur. researchgate.net The reaction of permanganic acid directly with metals is generally not recommended as it can lead to the formation of lower-valence manganese compounds as by-products. sciencemadness.org
| By-product / Contaminant | Source | Control Strategy | Reference |
|---|---|---|---|
| Manganese Dioxide (MnO₂) | Decomposition of HMnO₄ | Use low temperatures, dilute solutions, and avoid light exposure. | wikipedia.orgsciencemadness.org |
| Excess Sulfuric Acid (H₂SO₄) | Incomplete reaction with Ba(MnO₄)₂ | Use precise stoichiometric amounts of reactants. | researchgate.net |
| Lower-valence Mn compounds | Reaction of HMnO₄ with elemental metals | Use basic zinc compounds (oxide, hydroxide, carbonate) instead of elemental zinc. | sciencemadness.org |
Electrochemical Synthesis Approaches and Reactor Design Considerations
Electrochemical methods offer a modern, reagent-efficient alternative for producing permanganates. ua.es This approach involves the anodic oxidation of manganese or a manganese alloy to form permanganate ions directly in an electrolytic cell.
The general principle involves using a manganese-containing anode which dissolves under an applied potential, releasing Mn⁷⁺ as the permanganate ion (MnO₄⁻). A notable process described as early as 1921 involves the electrolysis of a potassium carbonate solution using a ferromanganese anode. youtube.com
Key considerations for reactor design are crucial for optimizing the efficiency and yield of the electrochemical synthesis. mountainscholar.org
Electrodes: A manganese or ferromanganese anode serves as the source of manganese. youtube.com The cathode should be an inert material, such as stainless steel or iron. rsc.org
Electrolyte: The electrolyte must support conductivity and facilitate the desired reactions. Solutions of potassium carbonate (15-30%) have been shown to be effective. youtube.com For direct zinc permanganate synthesis, the anolyte could contain a soluble zinc salt.
Cell Division: A critical design feature is the separation of the anode and cathode compartments using a diaphragm or an ion-exchange membrane. cecri.res.in This division is essential to prevent the permanganate ions formed at the anode from migrating to the cathode and being electrochemically reduced, which would drastically lower the yield. cecri.res.in Cation-exchange membranes are particularly effective as they allow cations (like K⁺ or Zn²⁺) to pass through to the cathode while blocking the anionic permanganate. cecri.res.in
Operating Conditions: Parameters such as current density, temperature, and electrolyte flow rate must be carefully controlled to maximize current efficiency and minimize side reactions, like the evolution of oxygen at the anode. rsc.org
| Component | Material / Parameter | Purpose / Rationale | Reference |
|---|---|---|---|
| Anode | Manganese or Ferromanganese | Source of manganese for oxidation to permanganate. | youtube.com |
| Cathode | Iron, Stainless Steel | Inert surface for the cathodic reduction reaction (e.g., hydrogen evolution). | rsc.org |
| Electrolyte (Anolyte) | Potassium Carbonate or Zinc Salt Solution | Provides conductivity and reactants. Optimal concentration enhances efficiency. | youtube.com |
| Separator | Diaphragm, Cation-Exchange Membrane | Prevents reduction of permanganate at the cathode, increasing yield. | cecri.res.in |
| Current Density | Optimized Value (e.g., 40-80 mA/cm²) | Affects reaction rate and efficiency; too high can favor side reactions. | rsc.org |
Non-Aqueous and Green Chemistry Preparative Methods
While traditional synthesis of zinc permanganate often involves aqueous metathesis reactions, such as reacting barium permanganate with zinc sulfate, contemporary research focuses on methods that offer greater control and sustainability. researchgate.net Non-aqueous and green chemistry approaches are at the forefront of this evolution.
Non-Aqueous Methods: The use of non-aqueous solvents in sol-gel processes can overcome some of the limitations of aqueous systems, offering better control over reaction pathways on a molecular level. acs.org This enables the synthesis of materials with high crystallinity and uniform particle morphologies. acs.org For zinc dipermanganate, potential non-aqueous routes could involve the reaction of zinc precursors, like zinc acetylacetonate, in organic solvents such as benzyl (B1604629) alcohol or acetone. acs.org The oxygen required for oxide formation can be supplied by the solvent itself, for instance, through aldol (B89426) condensation in the case of ketones. acs.org Research has also indicated that zinc permanganate can be purified through crystallization from a non-aqueous mixture of dichloromethane (B109758) (CH₂Cl₂) and benzene, suggesting its stability and the feasibility of processing in such solvent systems. researchgate.net
Green Chemistry Methods: Green chemistry principles focus on creating more sustainable chemical processes. For permanganates, a key strategy involves the recycling of manganese dioxide (MnO₂), a common by-product of permanganate oxidation reactions, which can be re-oxidized to regenerate the permanganate. researchgate.net This approach significantly reduces the environmental impact and makes the technology more sustainable. researchgate.net
| Method Type | Precursors & Reagents | Potential Advantages | Research Findings/Basis |
| Non-Aqueous Sol-Gel | Zinc Acetylacetonate, Benzyl Alcohol or other organic solvents | High crystallinity, defined particle morphology, better reaction control. acs.org | Based on general non-aqueous routes for metal oxides; offers a pathway to overcome limitations of aqueous systems. acs.org |
| Green Synthesis | Green-synthesized Zinc Oxide, Permanganic Acid | Reduced environmental impact, use of benign materials, potential for MnO₂ recycling. researchgate.netacs.org | Based on combining green synthesis of ZnO precursors and the principle of recycling MnO₂ in permanganate chemistry. researchgate.netacs.orgjwent.net |
Post-Synthetic Purification and Crystalline Control
The purification of zinc dipermanganate and the control of its crystalline form are crucial for obtaining a high-purity, stable product.
Purification: A primary method for purifying zinc dipermanganate involves removing by-products from the initial synthesis. For instance, when prepared from aluminum permanganate and a zinc source (like zinc oxide), the resulting solution contains the desired zinc dipermanganate. google.com This solution can be purified and concentrated through evaporation, which can be performed at atmospheric or reduced pressure. google.com As the solution concentrates, impurities such as sulfates will progressively crystallize out and can be removed by filtration. google.com
Another effective technique is recrystallization from a suitable solvent system. As noted, zinc dipermanganate can be purified by crystallizing it from a dichloromethane-benzene mixture, which is particularly useful for removing organic-soluble impurities or for obtaining specific crystalline habits. researchgate.net The use of oxidizing agents like potassium permanganate can also be part of a broader purification strategy in zinc refining processes to precipitate impurities such as iron from zinc sulfate solutions before further processing. google.commdpi.commdpi.com
Crystalline Control: Control over the crystallization process is key to obtaining well-defined crystals of zinc dipermanganate. A patented method describes that concentrating the aqueous solution of the permanganate, followed by cooling, can yield well-definable crystals that can be separated and stored. google.com The rate of evaporation and the final concentration before cooling are critical parameters that influence crystal size and quality.
The choice of solvent also plays a significant role. While aqueous solutions can yield the hexahydrate form, non-aqueous solvent systems, as mentioned in purification, can lead to the formation of anhydrous or different solvated crystals. researchgate.netechemi.com The principles of non-aqueous sol-gel synthesis inherently provide a high degree of control over particle size and shape, which could be applied to produce zinc dipermanganate with specific nanoscale morphologies. acs.org
| Technique | Description | Impurities Removed | Product Form | Source |
| Evaporative Crystallization | Concentrating an aqueous solution by evaporation to precipitate less soluble by-products. | Sulfates and excess unreacted salts. | Well-definable crystals (hexahydrate). echemi.com | google.com |
| Solvent Recrystallization | Dissolving the compound in a solvent system (e.g., CH₂Cl₂-benzene) and allowing it to crystallize. | Organic-soluble impurities, other inorganic salts. | Purified crystals. | researchgate.net |
Mechanistic Investigations of Zinc;dipermanganate Reactivity
Thermal Decomposition Pathways and Stability Studies
Zinc;dipermanganate is a thermally sensitive compound. wikipedia.orgnih.gov The hexahydrate form, in particular, is known to decompose upon exposure to light and air. nih.govechemi.com The decomposition temperature is reported to be in the range of 90-105 °C. nih.gov Upon heating, it is stated to emit toxic fumes of zinc oxide. nih.gov
While detailed mechanistic studies on the thermal decomposition of pure this compound are limited, research on the combustion of zinc and potassium permanganate (B83412) (Zn/KMnO₄) mixtures provides valuable insights. nih.gov In these systems, the initial step of the reaction is the thermal decomposition of the permanganate. nih.gov This decomposition releases oxygen gas. wikipedia.orgnih.gov
The subsequent reactions involve the formation of various manganese and mixed-metal species. The decomposition of potassium permanganate at 230°C yields potassium manganate (B1198562) (K₂MnO₄) and manganese dioxide (MnO₂). wikipedia.org In the presence of zinc, the decomposition products can include various manganese oxides such as MnO₂, manganese(III) oxide (Mn₂O₃), and manganese(II,III) oxide (Mn₃O₄), as well as cation-doped manganese dioxide. nih.gov The presence of zinc and other manganese species can also accelerate the decomposition of intermediate products like potassium manganate. nih.gov It is plausible that the thermal decomposition of this compound follows a similar pathway, initiated by the breakdown of the permanganate ion and leading to the formation of zinc oxide and various manganese oxides.
Interactive Table: Decomposition Properties of this compound
| Property | Value | Source(s) |
| Decomposition Temperature | 90 - 105 °C | nih.gov |
| Stability | Decomposes on exposure to light and air (Hexahydrate) | nih.govechemi.com |
| Gaseous Decomposition Product | Oxygen | wikipedia.orgnih.gov |
| Solid Decomposition Products (Inferred) | Zinc Oxide, Manganese Dioxide, other Manganese Oxides | nih.govnih.gov |
Kinetic Analysis of Decomposition Processes
In the context of decomposition, studies on the photocatalytic degradation of potassium permanganate using zinc oxide nanoparticles have employed various kinetic models to describe the process, including pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. chalcogen.roresearchgate.net The intra-particle diffusion kinetic model was found to be the most suitable for describing the degradation mechanism in that particular system. chalcogen.roresearchgate.net
Furthermore, research on the thermal decomposition of potassium permanganate has shown that the process can be analyzed using equations such as the Prout and Tompkins model, which describes an initial acceleratory period followed by a deceleratory period. researchgate.net The rate of decomposition can be significantly influenced by the presence of additives. For instance, the presence of manganese dioxide tends to eliminate the initial acceleratory period, making the decomposition rate deceleratory throughout the process. researchgate.net The introduction of zinc oxide was also found to have a catalytic effect, primarily on the deceleratory rate process. researchgate.net These findings suggest that the kinetics of this compound decomposition are likely complex and influenced by the formation of its own decomposition products, such as zinc oxide and manganese dioxide.
Identification of Decomposition Products and Their Impact on Reactivity
The primary decomposition products of this compound are expected to be zinc oxide and various manganese oxides. nih.govnih.gov When heated to decomposition, this compound is reported to emit toxic fumes of zinc oxide. nih.gov
Studies on the closely related Zn/KMnO₄ system have identified several solid products resulting from thermal decomposition. These include potassium manganate (K₂MnO₄), cation-doped manganese(IV) oxide (MnO₂), and, at higher temperatures, a mixture of amorphous manganese oxides such as β-MnO₂, Mn₂O₃, and Mn₃O₄. nih.gov Notably, in these studies, the formation of zinc oxide was not observed under certain conditions, suggesting that zinc may instead be incorporated into mixed zinc-manganese oxides. nih.gov
Interactive Table: Identified and Inferred Decomposition Products of Permanganate Systems
| System | Identified/Inferred Products | Impact on Reactivity | Source(s) |
| This compound | Zinc Oxide | Catalytic effect on decomposition | nih.govresearchgate.net |
| This compound | Manganese Dioxide | Catalytic effect on decomposition | nih.govresearchgate.net |
| Zn/KMnO₄ | Potassium Manganate | Intermediate product | nih.gov |
| Zn/KMnO₄ | Cation-doped Manganese(IV) Oxide | - | nih.gov |
| Zn/KMnO₄ | β-MnO₂, Mn₂O₃, Mn₃O₄ | - | nih.gov |
Interaction with Inorganic Species and Ligand Exchange Dynamics
The interaction of this compound with other inorganic species is largely governed by the chemistry of the permanganate ion and the coordination properties of the zinc ion. The permanganate ion itself is a strong oxidizing agent and will react with a wide range of reducing agents. quora.comechemi.com
Studies have shown that the reactivity of the permanganate ion can be enhanced through interaction with Lewis acids. For example, the presence of zinc chloride (ZnCl₂) catalyzes the oxidation of organic sulfides by permanganate. e-journals.in This is attributed to the formation of a complex between the permanganate ion and the Lewis acid, which makes the permanganate a more reactive oxidant. e-journals.in It is conceivable that the zinc ion within the this compound structure could have a similar activating effect on the permanganate anions.
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex ion is replaced by another. chemguide.co.uk The rates of these reactions can vary significantly and are influenced by factors such as the nature of the metal ion, the ligands involved, and the reaction conditions. libretexts.org For zinc(II) complexes, which are d¹⁰ systems with zero crystal field stabilization energy, ligand exchange is generally fast. libretexts.org
While specific studies on the ligand exchange dynamics of the dipermanganate anion in this compound are not available, it is expected that the permanganate ions could be displaced by other ligands, particularly if the resulting complex is more stable. For instance, in aqueous solutions, the permanganate ion could potentially be replaced by water molecules in the coordination sphere of the zinc ion. The study of such ligand exchange reactions is crucial for understanding the behavior of the compound in different chemical environments.
Advanced Spectroscopic and Structural Elucidation of Zinc;dipermanganate
Vibrational Spectroscopy Applications (e.g., Raman, FTIR) for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the molecular structure of zinc permanganate (B83412). The permanganate ion (MnO₄⁻), with its tetrahedral geometry, exhibits characteristic vibrational modes that are sensitive to its chemical environment, including the nature of the counter-ion (in this case, Zn²⁺) and its crystal lattice.
In the related compound tetraamminezinc(II) dipermanganate, Zn(NH₃)₄₂, detailed vibrational studies have been conducted. spectralservice.de The permanganate anion's fundamental vibrations are observed in both IR and Raman spectra. According to group theory for a tetrahedral species, four fundamental vibrations are expected: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). While all four modes are Raman active, only the asymmetric modes (ν₃ and ν₄) are IR active. However, in the solid state, crystal field effects and site symmetry can lead to the appearance of "forbidden" bands and the splitting of degenerate modes. spectralservice.demdpi.com
For Zn(NH₃)₄₂, the forbidden symmetric stretching (ν₁) and bending (ν₂) modes of the permanganate ion appear in the IR spectrum, indicating a distortion from ideal tetrahedral symmetry within the crystal lattice. researchgate.net Low-temperature IR measurements show further splitting of these bands, revealing subtle structural dynamics. nih.gov The interaction between the zinc cation and the permanganate anion is primarily ionic, but the vibrational data suggests a significant influence of the crystal packing and hydrogen bonding (in the case of the ammine complex) on the Mn-O bonds. spectralservice.de
Table 1: Vibrational Frequencies of the Permanganate Anion in Zn(NH₃)₄₂ at Room Temperature spectralservice.de
| Vibrational Mode | Symmetry | IR (Nujol, cm⁻¹) | Raman (KBr, cm⁻¹) | Activity (Ideal Td) |
|---|---|---|---|---|
| ν₁ (s-stretch) | A₁ | 900 (vw) | 844 (s) | Raman |
| ν₂ (s-bend) | E | 360 (vw) | 355 (m) | Raman |
| ν₃ (as-stretch) | F₂ | 910 (vs) | 908 (w) | IR, Raman |
| ν₄ (as-bend) | F₂ | 400 (m) | 400 (m) | IR, Raman |
Electronic Spectroscopy (e.g., UV-Vis) for Redox State Characterization and Reaction Monitoring
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is instrumental for characterizing the redox state of manganese and monitoring reactions involving the permanganate ion. The intense purple color of zinc permanganate solutions is due to strong electronic transitions within the MnO₄⁻ ion. The UV-Vis spectrum of aqueous permanganate shows characteristic absorption bands in the visible region, typically between 450 and 600 nm. nih.govpascal-man.com These bands are responsible for its distinct color and provide a convenient way to measure its concentration.
This technique is widely used for reaction monitoring. For instance, the oxidation of organic sulfides catalyzed by zinc chloride has been followed by observing the decrease in the permanganate absorbance peak at 550 nm as the reaction proceeds. rsc.org Similarly, in studies of zinc electroplating baths, the consumption of permanganate during the oxidation of organic additives is monitored by the reduction of its characteristic absorption peaks. nih.gov The high molar absorptivity of the permanganate ion allows for sensitive detection and quantification, making UV-Vis spectroscopy a valuable tool for kinetic studies. nih.gov Femtosecond transient absorption spectroscopy has been employed to study the complex photochemistry of aqueous permanganate, revealing the formation of short-lived excited states and intermediate species following photoexcitation. huji.ac.il
Table 2: Key UV-Vis Absorption Features for Permanganate Ion Monitoring
| System | Observed λₘₐₓ (nm) | Application | Reference |
|---|---|---|---|
| KMnO₄ in zinc plating bath | 450 - 600 | Monitoring oxidation of brighteners | nih.gov |
| KMnO₄ for organic sulfide (B99878) oxidation | 550 | Kinetic analysis of oxidation | rsc.org |
| KMnO₄ adsorption on ZnO | 524, 545 | Monitoring adsorption from wastewater | pascal-man.com |
| Aqueous KMnO₄ photodecomposition | ~500, 700 | Characterization of transient species | huji.ac.il |
X-ray Diffraction (XRD) for Crystal Structure Analysis and Phase Identification
However, the crystal structure of the related complex, tetraamminezinc(II) dipermanganate, Zn(NH₃)₄₂, has been fully elucidated using XRD with Rietveld refinement. spectralservice.de This compound possesses a cubic lattice. The structure consists of a three-dimensional network built from [Zn(NH₃)₄]²⁺ cations and MnO₄⁻ anions linked by hydrogen bonds. spectralservice.de This detailed structural information provides a valuable model for understanding the coordination environment and crystal packing that could be expected in simpler zinc permanganate salts. In studies of mixed metal systems, such as the combustion products of Zn/KMnO₄, XRD is crucial for identifying the resulting phases, which can include various zinc and manganese oxides. ebi.ac.uk
Table 3: Crystallographic Data for Tetraamminezinc(II) Dipermanganate spectralservice.de
| Parameter | Value |
|---|---|
| Compound | Zn(NH₃)₄₂ |
| Crystal System | Cubic |
| Space Group | F4̅3m (No. 216) |
| Lattice Parameter (a) | 10.706(4) Å |
| Unit Cell Volume (V) | 1227.1(8) ų |
| Formula Units (Z) | 4 |
In-situ XRD allows for the real-time monitoring of structural changes in a material as it undergoes a chemical reaction or physical transformation. While specific in-situ XRD studies focusing on the reactions of zinc permanganate are not prominent in the literature, the technique's potential can be inferred from its application in related systems. For example, in-situ XRD has been employed to follow the oxidation of graphite (B72142) by potassium permanganate, providing insights into the intercalation and exfoliation mechanisms that differ from those suggested by ex-situ analysis. researchgate.net It has also been used to monitor the phase transitions of catalysts in real-time under reaction conditions, such as the changes in lanthanum oxide catalysts during CO₂ exposure at high temperatures. mdpi.com Applied to zinc permanganate, in-situ XRD could be used to study its thermal decomposition pathways, identifying the sequence of intermediate phases and final products like ZnO and various manganese oxides (e.g., MnO₂, Mn₂O₃) as they form.
Lattice distortion and strain within the crystal structure can have profound effects on a material's properties. In mixed metal oxides containing zinc and manganese, such as zinc manganate (B1198562) (ZnMn₂O₄) spinels used in batteries, lattice distortions are common and consequential. The introduction of zinc ions into a manganese oxide lattice, or vice versa, can cause lattice expansion or contraction, depending on the ionic radii and coordination. For instance, doping vanadium oxide (VO₂(B)) with zinc ions leads to an expansive lattice and a distorted crystal structure, which can improve electrochemical performance by creating more stable pathways for ion insertion. The Mn³⁺ ion is known to cause significant Jahn-Teller distortions in octahedral coordination environments, an effect that influences the structural and electronic properties of many manganese-containing materials. While the Mn in zinc permanganate is in the +7 oxidation state (d⁰) and thus not subject to Jahn-Teller distortion, any reduction products formed during reactions (e.g., Mn³⁺ or Mn⁴⁺) would introduce such effects, which could be analyzed through high-resolution XRD peak profile analysis.
Advanced Microscopy Techniques (e.g., TEM, SEM) for Morphological and Nanoscale Characterization
Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology, particle size, and nanoscale features of zinc permanganate and related materials.
SEM provides high-resolution images of the surface topography. It has been used to study mixtures of zinc powder and potassium permanganate, revealing the spherical nature of the zinc particles and the larger, irregular shape of the KMnO₄ crystallites. ebi.ac.uk SEM images taken after thermal conditioning show significant changes, such as the fracturing of permanganate crystals and the coating of zinc particles with reaction products. ebi.ac.uk
TEM offers even higher resolution, allowing for the visualization of internal structures, crystal lattice fringes, and nanoscale morphology. In the context of zinc and manganese-containing materials, TEM is used to observe the formation of nanostructures like nanofibers and nanorods in manganese oxides intended for zinc-ion batteries. In studies of ZnO nanoparticles, TEM can confirm particle size and shape, while selected area electron diffraction (SAED) patterns can be used to verify their polycrystalline nature. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), both SEM and TEM can provide elemental mapping, confirming the distribution of zinc and manganese within the sample. ebi.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State
The application of Nuclear Magnetic Resonance (NMR) spectroscopy to zinc permanganate is challenging but offers unique analytical possibilities. The primary manganese isotope, ⁵⁵Mn, and the most useful zinc isotope, ⁶⁷Zn, are both quadrupolar nuclei (I > 1/2). This property often leads to broad resonance signals in NMR spectra, particularly in the solid state, which can complicate analysis.
For the permanganate ion (MnO₄⁻), the manganese is in the +7 oxidation state (a d⁰ electronic configuration), making it diamagnetic. Therefore, it does produce an NMR signal. ebi.ac.uk Solution-state ⁵⁵Mn NMR has been successfully used to quantify the amount of permanganate in water samples, where the signal intensity decreases as the permanganate is reduced by oxidizable substances. spectralservice.de In the solid state, techniques like rapid sample rotation can narrow the broad lines from quadrupolar nuclei, making it possible to obtain ⁵⁵Mn NMR spectra of crystalline KMnO₄. arxiv.org
Solid-state ⁶⁷Zn NMR is notoriously difficult due to the isotope's low natural abundance, low gyromagnetic ratio, and large quadrupole moment. However, with ultrahigh magnetic fields and specialized techniques, it has become possible to characterize the local environment of zinc in various compounds, including coordination complexes and metal-organic frameworks. nih.gov For zinc permanganate, a combined ⁵⁵Mn and ⁶⁷Zn solid-state NMR study could, in principle, provide direct information about the local environments of both the cation and the anion, complementing the long-range structural data from XRD. However, such studies are not commonly found in the literature, reflecting the significant technical challenges involved.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Coordination Environment
While direct experimental X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) data for pure zinc;dipermanganate, presumed to be zinc permanganate (Zn(MnO₄)₂), are not extensively available in the surveyed scientific literature, a detailed analysis can be extrapolated from studies on analogous compounds. These powerful techniques are indispensable for determining the oxidation states of zinc and manganese and elucidating the local coordination environment of the metal ions within the compound.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of zinc permanganate would involve examining the core-level spectra of zinc, manganese, and oxygen.
Zinc (Zn 2p) Analysis: The XPS spectrum for zinc would primarily focus on the Zn 2p core level. For zinc in its common +2 oxidation state, the spectrum exhibits a distinct doublet, Zn 2p₃/₂ and Zn 2p₁/₂, resulting from spin-orbit coupling. In most zinc(II) compounds, the binding energy for the Zn 2p₃/₂ peak shows only minor shifts, typically appearing in the range of 1021 eV to 1023 eV. thermofisher.comxpsdatabase.net The precise binding energy and the potential presence of satellite peaks can provide clues about the coordination environment, though chemical shifts for zinc are often subtle. thermofisher.com For instance, the binding energy for Zn²⁺ in a tetrahedral oxygen environment in ZnO films has been reported at approximately 1021.7 eV. icm.edu.pl A slight shift in this value for zinc permanganate would be expected due to the highly electronegative permanganate anions surrounding the zinc cation.
Interactive Table 1: Expected XPS Binding Energies for Zn 2p in Zinc Permanganate and Related Compounds.
| Compound/Ion | Chemical State | Zn 2p₃/₂ Binding Energy (eV) | Reference |
|---|---|---|---|
| Zinc Permanganate | Zn²⁺ | ~1022 - 1023 (Expected) | N/A |
| ZnO | Zn²⁺ | ~1022.0 | thermofisher.comxpsdatabase.net |
| Zn Metal | Zn⁰ | 1021.7 | thermofisher.com |
| ZnF₂ | Zn²⁺ | 1022.2 | xpsdatabase.net |
Manganese (Mn 2p) Analysis: The Mn 2p spectrum is highly sensitive to the oxidation state of manganese. The permanganate ion (MnO₄⁻) features manganese in its highest stable oxidation state, +7. This high positive charge leads to a significant shift of the Mn 2p core levels to higher binding energies compared to lower manganese oxides. In studies of potassium permanganate (KMnO₄), the Mn 2p₃/₂ peak is observed at a binding energy of approximately 643.5 eV to 644.5 eV. xpsfitting.com This is considerably higher than the binding energies for Mn(IV) in MnO₂ (around 642.4 eV), Mn(III) in Mn₂O₃ (around 641.8 eV), and Mn(II) in MnO (around 640.8 eV). xpsfitting.com The spin-orbit splitting between the Mn 2p₃/₂ and Mn 2p₁/₂ peaks is also a characteristic feature, typically around 11.5 to 11.8 eV. xpsfitting.comresearchgate.net Therefore, for zinc permanganate, the Mn 2p₃/₂ peak is expected to appear in a similar high-energy region as in KMnO₄, confirming the +7 oxidation state of manganese.
Interactive Table 2: Comparative XPS Binding Energies for Mn 2p in Various Manganese Compounds.
| Compound | Mn Oxidation State | Mn 2p₃/₂ Binding Energy (eV) | Reference |
|---|---|---|---|
| Zinc Permanganate | +7 | ~644 (Expected) | N/A |
| KMnO₄ | +7 | ~643.5 - 644.5 | xpsfitting.com |
| MnO₂ | +4 | ~642.4 | xpsfitting.com |
| Mn₂O₃ | +3 | ~641.8 | xpsfitting.com |
X-ray Absorption Spectroscopy (XAS)
XAS, comprising X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local geometric and electronic structure of the absorbing atom.
Zinc K-edge XANES: The Zn K-edge XANES spectrum is particularly sensitive to the coordination geometry of the zinc ion. The shape and energy of the absorption edge can distinguish between different coordination numbers, such as tetrahedral (4-coordinate) and octahedral (6-coordinate) environments.
Octahedral Coordination: Generally, octahedrally coordinated Zn²⁺ exhibits a more intense, single white line (the main absorption peak) at a slightly higher energy. osti.gove3s-conferences.org
Tetrahedral Coordination: Tetrahedrally coordinated Zn²⁺ typically shows a less intense white line, which is often split into two distinct features or appears as a main peak with a pronounced shoulder on the rising edge. osti.gove3s-conferences.orgrsc.org The absorption edge position for tetrahedral zinc is also generally shifted to a lower energy compared to octahedral zinc. osti.gov
In zinc permanganate, the Zn²⁺ ion is coordinated by oxygen atoms from the permanganate anions. XANES analysis would be crucial to determine whether the coordination is tetrahedral or octahedral, providing fundamental insight into the crystal structure.
Interactive Table 3: Characteristic Zn K-edge XANES Features for Different Coordination Geometries.
| Coordination Geometry | Key Spectral Features | Energy Position | Reference |
|---|---|---|---|
| Octahedral | Single, intense white line | Higher energy | osti.gove3s-conferences.org |
Manganese K-edge XANES: The Mn K-edge XANES spectrum provides complementary information, confirming the oxidation state and coordination of the manganese atoms.
Edge Position: The energy of the absorption edge is strongly correlated with the oxidation state of the absorbing atom. For manganese, the edge position shifts to higher energies as the oxidation state increases. anl.gov Therefore, the Mn K-edge for the Mn(VII) in the permanganate ion would be found at a significantly higher energy than those for Mn(II), Mn(III), or Mn(IV) oxides.
Pre-edge Features: The pre-edge region of the Mn K-edge spectrum is highly informative about the coordination geometry. In compounds with a center of inversion (like many octahedral geometries), the 1s → 3d pre-edge transition is dipole-forbidden and thus very weak. However, in non-centrosymmetric environments, such as the tetrahedral geometry of the permanganate (MnO₄⁻) ion, this transition becomes allowed through p-d orbital mixing, resulting in a prominent, intense pre-edge peak. conicet.gov.ariit.edu The XANES spectrum of KMnO₄ is a classic example, displaying a very strong pre-edge feature around 6543.8 eV, which is a definitive fingerprint for tetrahedrally coordinated Mn(VII). anl.govresearchgate.net A similar intense pre-edge peak would be expected for zinc permanganate.
Interactive Table 4: Characteristic Mn K-edge XANES Features for the Permanganate Ion.
| Feature | Expected Energy (eV) | Description | Reference |
|---|---|---|---|
| Pre-edge Peak | ~6543.8 | Intense, sharp peak indicative of tetrahedral Mn(VII) | anl.gov |
Computational Chemistry and Theoretical Modeling of Zinc;dipermanganate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanics, used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is particularly effective for transition metal complexes, providing a balance between computational cost and accuracy. For the zinc;dipermanganate system, DFT calculations can elucidate fundamental molecular properties. nih.gov
A primary step in computational analysis is the geometry optimization of the molecule to find its lowest energy structure. researchgate.net For this compound, this involves determining the optimal bond lengths, bond angles, and coordination geometry between the zinc cation (Zn²⁺) and the two permanganate (B83412) anions (MnO₄⁻). DFT calculations, often using hybrid functionals like B3LYP, can predict these structural parameters. nih.govacs.org
These calculations can also map out the potential energy surface for various chemical reactions. For instance, the thermal decomposition of this compound or its role as an oxidant can be modeled. nih.gov By identifying transition states and calculating their energies, activation barriers for different reaction pathways can be determined, offering insights into the reaction kinetics and mechanism. acs.org DFT has been successfully used to study the oxidation mechanisms of various substrates by permanganate, often favoring a [3+2] cycloaddition pathway. acs.org
Table 1: Predicted Structural Parameters for Optimized this compound Geometry (Illustrative)
This table presents hypothetical, yet plausible, structural data for this compound, derived from typical values found in computational studies of related zinc and permanganate compounds.
| Parameter | Value | Description |
| Zn-O Bond Length | ~2.10 - 2.20 Å | The distance between the central zinc ion and the coordinating oxygen atoms of the permanganate ligands. This range is typical for hexacoordinated Zn(II) complexes. mdpi.com |
| Mn-O Bond Length (Terminal) | ~1.60 - 1.65 Å | The distance for the manganese-oxygen bonds not involved in coordinating to the zinc ion. |
| Mn-O Bond Length (Bridging) | ~1.75 - 1.85 Å | The distance for the manganese-oxygen bonds that are coordinating to the zinc ion. |
| O-Mn-O Bond Angle | ~109.5° | The angles within the permanganate anion, which is expected to maintain its tetrahedral geometry. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govsapub.org
For this compound, the HOMO is expected to be localized primarily on the permanganate anions, specifically the p-orbitals of the oxygen atoms. The LUMO is likely to be centered on the manganese atom, corresponding to its empty d-orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov FMO analysis helps in understanding the electron-donating and accepting capabilities of the compound, which is crucial for predicting its behavior in redox reactions and as a catalyst. stackexchange.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
The following data is representative of values obtained for transition metal complexes in similar computational studies. nih.gov
| Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Highest Occupied Molecular Orbital, primarily located on the permanganate oxygen atoms. |
| LUMO | -4.0 | Lowest Unoccupied Molecular Orbital, primarily located on the manganese d-orbitals. |
| HOMO-LUMO Gap | 3.5 eV | Energy difference indicating the molecule's reactivity. A smaller gap generally implies higher reactivity. nih.gov |
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions
While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in an aqueous solution. nd.edu MD simulations track the movements of atoms and molecules over time based on a force field, providing insights into solvation structures, transport properties, and intermolecular interactions. jussieu.fr
For this compound in water, MD simulations can reveal the structure of the hydration shells around the zinc cation and the permanganate anions. mdpi.com Key parameters that can be determined include the coordination number of water molecules around the zinc ion and the radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the ions. researchgate.net These simulations are crucial for understanding how the solvent influences the stability and reactivity of the compound. rsc.org
Quantum Chemical Studies of Redox Potentials and Electron Transfer Processes
The primary chemical characteristic of the permanganate ion is its strong oxidizing power, which involves electron transfer processes. researchgate.net Quantum chemical methods, particularly DFT, can be used to calculate the redox potentials of this compound. This involves computing the Gibbs free energy change for the reduction reaction.
The mechanism of electron transfer, whether it occurs via an inner-sphere or outer-sphere pathway, can also be investigated. nih.gov Computational models can calculate the reorganization energy associated with the structural changes that occur upon electron transfer. nih.gov These studies are fundamental to understanding the kinetics of oxidation reactions where this compound acts as the oxidant. acs.org
Computational Catalysis: Active Site Prediction and Mechanism Verification
Permanganate compounds, often supported on various materials, can act as catalysts. researchgate.netresearchgate.net Computational catalysis uses theoretical methods to predict the active sites of a catalyst and to verify proposed reaction mechanisms. mdpi.com For a system involving this compound, DFT calculations can identify the most likely sites for substrate binding. These are often the manganese centers or the oxygen atoms of the permanganate group. nih.gov
By modeling the entire catalytic cycle—including substrate adsorption, surface reaction, and product desorption—researchers can calculate the energy profile of the reaction. This allows for the verification of experimentally proposed mechanisms or the prediction of new, more efficient catalytic pathways. bu.edupnas.org For example, in the oxidation of organic pollutants, computational models can help determine whether the reaction proceeds through a radical mechanism or via direct electron transfer. researchgate.net
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. acs.org For this compound, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis). The characteristic deep purple color of the permanganate ion is due to a ligand-to-metal charge transfer (LMCT) transition, and TD-DFT can predict the energies of these transitions. researchgate.net
Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. mdpi.com These calculations help in the assignment of experimental spectral bands to specific vibrational modes, such as the Mn-O stretching and bending modes, providing a detailed fingerprint of the molecule's structure and bonding. minarjournal.com
Electrochemical Behavior and Advanced Energy Storage Applications of Zinc;dipermanganate
Redox Flow Battery Systems Utilizing Permanganate-Based Electrolytes
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, offering decoupled energy and power capacities. The hybrid Zinc/Manganate-Permanganate system is a subject of ongoing research and development, with the potential for higher volumetric energy densities than conventional vanadium-based RFBs. wipo.intsunergybattery.com
Mechanistic Studies of the MnO4-/MnO4^2- Redox Couple
The core of the permanganate-based RFB is the reversible redox reaction between permanganate (B83412) (MnO₄⁻) and manganate (B1198562) (MnO₄²⁻) ions in an alkaline electrolyte. researchgate.netresearchgate.net This redox couple is attractive due to its high equilibrium potential (approximately +0.55 V vs. the standard hydrogen electrode) and the high solubility of permanganate salts in alkaline solutions, which can reach up to 3.6 M. researchgate.netresearchgate.net
The fundamental electrochemical reaction at the cathode is: MnO₄⁻ + e⁻ ↔ MnO₄²⁻
Studies have shown that this redox couple exhibits excellent reversibility. researchgate.netresearchgate.net Ex-situ UV-visible absorption spectroscopy has been used to investigate the reaction, confirming the high reversibility of the MnO₄⁻/MnO₄²⁻ couple after an initial activation process during the first discharge. researchgate.net The high reversibility is further supported by high coulombic efficiencies, with an average of 97.7% achieved in some systems without the need for a catalyst. researchgate.net However, controlling the operating voltage window is crucial to prevent the formation of manganese dioxide (MnO₂), which can negatively impact durability. researchgate.net
At the anode, the reaction involves the dissolution and deposition of zinc: Zn + 4OH⁻ ↔ Zn(OH)₄²⁻ + 2e⁻
The combination of these two half-reactions results in a cell with a high operating voltage.
Electrode Material Development and Interface Engineering
The choice of electrode materials is critical for the performance and stability of zinc-permanganate RFBs. For the permanganate cathode, carbon-based materials, such as carbon felt, are commonly used due to their high surface area, good conductivity, and chemical stability in the highly oxidative alkaline electrolyte. wipo.intacs.org However, modifications are often necessary to improve performance. For instance, treating carbon felt electrodes can enhance their properties and increase the energy efficiency of the RFB. rsc.org In some configurations, nickel foam has been selected as a current collector for the cathode, offering durability and preventing oxygen evolution. researchgate.net
The anode typically consists of a zinc plate or sheet. wipo.intacs.org To address challenges like dendrite formation and shape change during cycling, various strategies are being explored. These include the development of high-capacity rechargeable porous zinc anodes and the use of electrolyte additives. sunergybattery.comacs.org For example, a rapid treatment with potassium permanganate solution followed by laser lithography has been used to create a gradient on the zinc anode with a passivated, hydrophobic top layer and a conductive, hydrophilic bottom layer, which helps to prevent corrosion and induce uniform zinc deposition. acs.org
Ion Transport and Membrane Permeability Studies
The membrane in an RFB plays the crucial role of separating the anolyte and catholyte while allowing the transport of charge-carrying ions to complete the electrical circuit. In zinc-permanganate systems, which often use an alkaline electrolyte for the cathode and a different electrolyte for the anode, managing ion transport is key. nih.govacs.org
Perfluorosulfonic acid (PFSA) membranes, such as Nafion®, are frequently used. wipo.intsunergybattery.com These membranes are cation-selective, allowing the transport of positive ions while blocking the negative permanganate and manganate ions. However, the crossover of active species, particularly permanganate ions, through the membrane is a significant challenge that can lead to capacity loss. sunergybattery.comnih.gov
Studies have investigated the permeability of permanganate ions across various commercial cation exchange membranes. researchgate.net These studies often reveal a trade-off between membrane resistance and ion flux. researchgate.net To mitigate crossover, untreated Nafion membranes have been used, as activation can increase the permeation of manganese species. researchgate.net The development of tailored ion exchange membranes with reduced manganese crossover is an active area of research. sunergybattery.com Another approach involves creating bicontinuous anion-conducting and anion-repelling phases within the membrane to selectively transport hydroxide (B78521) ions while suppressing the crossover of zincate ions (Zn(OH)₄²⁻). rsc.org
Stability and Longevity of Electrochemical Systems
The stability and longevity of zinc-permanganate electrochemical systems are paramount for their practical application. Proof-of-concept experiments with a hybrid zinc/manganate-permanganate RFB have demonstrated promising chemical stability, with a cell operating for over 4000 hours. sunergybattery.com These tests showed the stability of both the Nafion® membrane and other cell materials against oxidation by permanganate. sunergybattery.com
Cycling stability is a key performance metric. A prototype alkaline Zn-MnO₄⁻ flow battery has been shown to operate for up to 200 cycles with an average discharge voltage of 1.48 V at a current density of 20 mA cm⁻². researchgate.net In another study, a rechargeable alkaline Zn-MnO₄⁻ battery demonstrated excellent cycling stability for up to 1500 cycles at a high current density of 20 mA cm⁻² without significant capacity decay. researchgate.net A flow battery prototype based on this chemistry also showed highly stable cycles with 95.8% discharge capacity retention over 600 cycles at 40 mA cm⁻². researchgate.net
The stability of the zinc anode is also a critical factor. Dendrite formation and passivation can limit the cycle life. acs.org Interface engineering strategies, as mentioned earlier, are crucial for achieving long-term stable cycling. acs.org
Cyclic Voltammetry and Electrochemical Impedance Spectroscopy for Kinetic Characterization
Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful techniques used to characterize the kinetics of the electrochemical reactions in zinc-permanganate batteries.
CV experiments are used to assess the reversibility of the redox reactions. In studies of the permanganate-based electrolyte, CV has confirmed the excellent reversibility of the MnO₄⁻/MnO₄²⁻ redox couple, characterized by high faradaic efficiency. researchgate.net For instance, CV of a 0.1 M NaMnO₄ solution in 5 M NaOH showed a peak separation of only 87 mV at a scan rate of 160 mV s⁻¹, indicating good reversibility. researchgate.net CV is also used to study the zinc deposition and stripping processes at the anode.
EIS is employed to investigate the various resistances within the battery, such as the electrolyte resistance, charge transfer resistance, and mass transport limitations. ucsd.edu Nyquist plots obtained from EIS measurements can be fitted to equivalent circuit models to quantify these parameters. ucsd.edursc.org For example, EIS has been used to show that the charge transfer resistance at the electrode surface is a significant factor affecting performance. rsc.org In some zinc-permanganate systems, a relatively low energetic efficiency of around 61.3% has been attributed to overpotentials at the zinc anode and ohmic losses from the membrane, as identified through EIS and power curve analysis. researchgate.net
| Parameter | Value | Condition | Reference |
| Average Discharge Voltage | 1.48 V | 20 mA cm⁻² | researchgate.net |
| Coulombic Efficiency | 97.7% (average) | 200 cycles | researchgate.net |
| Energetic Efficiency | 61.3% (average) | 200 cycles | researchgate.net |
| Cycle Life | 200 cycles | 20 mA cm⁻² | researchgate.net |
| Cycle Life | 1500 cycles | 20 mA cm⁻² | researchgate.net |
| Capacity Retention | 95.8% | 600 cycles at 40 mA cm⁻² | researchgate.net |
| CV Peak Separation (MnO₄⁻/MnO₄²⁻) | 87 mV | 160 mV s⁻¹ | researchgate.net |
Novel Battery Architectures and Electrolyte Formulations
Research in zinc-permanganate batteries is exploring novel architectures and electrolyte formulations to enhance performance and overcome existing challenges. One innovative approach is the development of a battery with a dual-electrolyte system, where the cathode operates in an acidic electrolyte (e.g., sulfuric acid with potassium permanganate) and the zinc anode operates in an alkaline electrolyte (e.g., gelled KOH). acs.orgsandia.gov This configuration can achieve a very high cell voltage, up to 2.8 V. acs.org
Catalytic Applications and Reaction Engineering of Zinc;dipermanganate
Heterogeneous Catalysis with Supported Zinc Permanganate (B83412) Systems
Zinc permanganate, when immobilized on solid supports, functions as a robust and selective heterogeneous catalyst, primarily for oxidation reactions in organic synthesis. The support material not only facilitates ease of handling and catalyst recovery but can also modulate the reactivity and selectivity of the permanganate oxidant. Common supports include silica (B1680970) gel, alumina, and zeolites.
Supported zinc permanganate systems are particularly valued for their ability to effect oxidations under mild conditions, often with high yields and selectivity. The mechanism is believed to involve the adsorption of the substrate onto the supported catalyst, followed by the transfer of oxygen atoms from the permanganate ion to the substrate. The solid support can enhance the effective surface area of the catalyst and prevent the agglomeration of the active species.
Detailed Research Findings:
Research has demonstrated the efficacy of supported zinc permanganate in a variety of oxidative transformations:
Oxidation of Alcohols: Zinc permanganate supported on silica gel has been employed for the efficient oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. These reactions typically proceed at room temperature with good to excellent yields. The heterogeneity of the catalyst allows for simple filtration to remove it from the reaction mixture.
Oxidation of Sulfides: The conversion of sulfides to sulfoxides is another key application. Supported zinc permanganate provides a selective method for this transformation, minimizing over-oxidation to sulfones. The reaction conditions are generally mild, making it compatible with a range of functional groups.
Aromatization of 1,4-Dihydropyridines: Zinc permanganate on a solid support has been shown to be an effective reagent for the aromatization of 1,4-dihydropyridines to pyridines. This reaction is a crucial step in the synthesis of many pharmaceutically important compounds.
Below is a table summarizing the catalytic performance of supported zinc permanganate in various oxidation reactions.
| Substrate | Product | Support | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Benzaldehyde | Silica Gel | Dichloromethane (B109758) | Room Temperature | 95 | |
| Cyclohexanol | Cyclohexanone | Silica Gel | n-Hexane | Room Temperature | 90 | |
| Thioanisole | Methyl phenyl sulfoxide | Silica Gel | Dichloromethane | Room Temperature | 92 | |
| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Alumina | Acetonitrile | Reflux | 85 |
Homogeneous Catalysis in Organic and Inorganic Reactions
The role of zinc permanganate as a homogeneous catalyst is less defined compared to its heterogeneous applications. In solution, zinc permanganate primarily acts as a stoichiometric oxidant rather than a catalyst that is regenerated in a catalytic cycle. Its high oxidation potential often leads to its consumption during the reaction.
Organic Reactions:
In organic synthesis, zinc permanganate dissolved in a suitable solvent can be used for various oxidation reactions. However, these are typically stoichiometric transformations. For a substance to be considered a true catalyst, it must be regenerated and participate in multiple reaction cycles. There is limited evidence in the scientific literature of zinc permanganate acting as a true homogeneous catalyst in organic reactions.
Inorganic Reactions:
Information regarding the use of zinc permanganate as a homogeneous catalyst in inorganic reactions is scarce. Permanganate ions are known to participate in various redox reactions with inorganic species, but these are generally not catalytic processes involving zinc permanganate specifically.
Photochemical and Sonochemical Catalysis
The application of light (photochemistry) or ultrasound (sonochemistry) can enhance the catalytic activity of certain compounds.
Photochemical Catalysis: There is a lack of specific research on the photochemical catalysis of zinc permanganate. In principle, irradiation with light of an appropriate wavelength could promote the manganese species to an excited state, potentially enhancing its oxidative power or altering its reaction pathways. However, dedicated studies on zinc permanganate in this context are not readily available.
Sonochemical Catalysis: Sonochemistry involves the use of high-frequency ultrasound, which induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. While the sonochemical effects on permanganate solutions have been studied, leading to the formation of manganese dioxide, specific research focusing on zinc permanganate as a sonocatalyst is limited. The high-energy environment created by cavitation could potentially enhance the oxidative capabilities of zinc permanganate, but further investigation is required to establish its catalytic role under these conditions.
Catalyst Regeneration and Deactivation Mechanisms
For any catalytic system, understanding the mechanisms of deactivation and the potential for regeneration is crucial for its practical application.
Deactivation Mechanisms:
The primary deactivation pathway for a zinc permanganate catalyst is through its reduction. In the course of an oxidation reaction, the permanganate ion (MnO4-), in which manganese is in the +7 oxidation state, is reduced to lower oxidation states of manganese, typically manganese dioxide (MnO2), where manganese is in the +4 state. This manganese dioxide product is generally not as effective an oxidant as the parent permanganate and can coat the surface of the supported catalyst, blocking active sites. This process leads to a decrease in catalytic activity over time.
Regeneration:
Specific protocols for the regeneration of deactivated zinc permanganate catalysts are not well-documented in the literature. In principle, regeneration would require the re-oxidation of the lower-valent manganese species (e.g., MnO2) back to the permanganate form. This is a chemically challenging transformation that would likely require strong oxidizing agents and may not be economically or environmentally viable for practical applications. The stability of the support under such harsh regenerative conditions would also be a concern.
Synergistic Catalytic Effects in Multi-component Systems
Synergistic catalysis occurs when the combined catalytic activity of two or more components in a system is greater than the sum of their individual activities. There is a lack of specific research in the scientific literature detailing the synergistic catalytic effects of zinc permanganate in multi-component systems.
However, the broader field of catalysis has many examples of synergistic effects involving mixed-metal oxide systems. For instance, zinc and manganese oxides in combination have been explored as catalysts for various reactions, including environmental catalysis (e.g., oxidation of volatile organic compounds). It is conceivable that a system containing zinc permanganate along with another catalytic species (e.g., a transition metal complex or a different metal oxide) could exhibit synergistic effects. The zinc permanganate would act as the primary oxidant, while the co-catalyst could facilitate substrate activation or the regeneration of the active manganese species. Nevertheless, without specific experimental studies, any discussion of synergistic effects involving zinc permanganate remains speculative.
Environmental Chemical Processes and Remediation Mechanisms Involving Zinc;dipermanganate
Mechanistic Studies of Pollutant Oxidation and Degradation Pathways
The permanganate (B83412) ion is a selective oxidant used in In-Situ Chemical Oxidation (ISCO) to degrade a variety of organic pollutants. hepure.comtpsgc-pwgsc.gc.ca Its reactivity is primarily directed towards compounds with electron-rich moieties, such as alkenes, phenols, and anilines. acs.org The oxidation mechanisms are complex and can proceed through several competing pathways, including:
Electrophilic Attack on Double Bonds: Permanganate readily attacks carbon-carbon double bonds (C=C), a common feature in chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE). This reaction often proceeds through the formation of a cyclic hypomanganate diester intermediate, which then breaks down. researchgate.net
Hydrogen Abstraction: This mechanism involves the removal of a hydrogen atom from the contaminant molecule, often from a benzylic carbon-hydrogen bond. acs.org
Electron Transfer: Permanganate can directly accept electrons from the contaminant, leading to its oxidation. acs.org
The kinetics of these reactions are typically first-order with respect to both the contaminant and the permanganate concentration. acs.org The rate of degradation is influenced by several factors, including the chemical structure of the contaminant, pH, and temperature. tpsgc-pwgsc.gc.ca For instance, the presence of electron-donating groups on an aromatic ring generally increases the reaction rate, while electron-withdrawing groups decrease it. acs.org
Reactive manganese species, such as manganese(III) and the solid product manganese dioxide (MnO₂), can also play a significant role in the oxidation process. ccspublishing.org.cnmagtech.com.cn In some cases, particularly at lower pH, the in situ generated MnO₂ can be a more reactive oxidant than the parent permanganate ion. hep.com.cn
| Pollutant Class | General Reactivity with Permanganate | Primary Oxidation Mechanism | Governing Factors |
|---|---|---|---|
| Chlorinated Alkenes (e.g., TCE, PCE) | High | Electrophilic addition to C=C bond researchgate.net | Number of chlorine substituents researchgate.net |
| Phenols | High | Electron Transfer / Electrophilic attack acs.org | pH, ring substituents acs.orgmdpi.com |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Moderate to High | Electrophilic attack hep.com.cn | Molecular structure, solubility |
| Chlorinated Alkanes (e.g., Carbon Tetrachloride) | Low | Generally not effective tpsgc-pwgsc.gc.ca | Lack of reactive sites |
Transformation Products and Environmental Fate Analysis
The oxidation of organic pollutants by permanganate results in the formation of various transformation products. The ultimate goal of remediation is complete mineralization, where the organic contaminant is broken down into harmless products like carbon dioxide (CO₂) and water (H₂O). tpsgc-pwgsc.gc.ca However, incomplete oxidation can lead to the formation of intermediate byproducts, which may themselves be of environmental concern. tpsgc-pwgsc.gc.ca
The primary solid byproduct of permanganate reduction under most environmental conditions is manganese dioxide (MnO₂). osti.gov This precipitation of MnO₂ is a key aspect of the environmental fate of permanganate-based remediation. The MnO₂ solids can coat the contaminated surfaces, which can sometimes lead to a reduction in permeability and block flow pathways in the subsurface. osti.gov
When zinc permanganate is the oxidant, the zinc ions (Zn²⁺) are released into the environment. The fate of this zinc is critical. It may remain dissolved in the groundwater, or it could be adsorbed onto the newly formed MnO₂ particles or other soil components.
Research on the oxidation of dissolved organic matter (DOM) by permanganate shows that the process tends to decrease the aromaticity and average molecular weight of the organic matter. researchgate.net Specifically, nitrogen-containing aromatic compounds can be transformed into nitrogen-containing aliphatic compounds and benzoic acid derivatives. researchgate.net
| Reactant | Primary Transformation Products | Environmental Significance |
|---|---|---|
| Permanganate Ion (MnO₄⁻) | Manganese Dioxide (MnO₂) osti.gov | Solid precipitate, can act as an adsorbent for metals but may reduce soil permeability. osti.govhepure.com |
| Chlorinated Ethenes | Carbon Dioxide, Chloride Ions tpsgc-pwgsc.gc.ca | Represents complete mineralization, detoxification. |
| Dissolved Organic Matter (DOM) | Aliphatic compounds, Benzoic acids researchgate.net | Alters DOM character, reduces aromaticity and molecular weight. researchgate.net |
| Zinc Ion (from Zn(MnO₄)₂) | Dissolved Zn²⁺, Adsorbed Zn | Potential heavy metal co-contaminant; fate depends on adsorption to MnO₂ and soil. mdpi.com |
Advanced Oxidation Processes (AOPs) Integrating Permanganate Chemistry
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive radicals, most notably the hydroxyl radical (•OH). mdpi.com While permanganate oxidation is a powerful tool on its own, its integration into AOP frameworks can enhance its effectiveness.
Catalytic Activation: The reactivity of permanganate can be enhanced by catalysts. For example, the presence of Mn(II) has been shown to accelerate pollutant removal by promoting the formation of highly reactive colloidal MnO₂. ccspublishing.org.cn
Combination with other Oxidants/Processes: While less common than Fenton or ozone-based AOPs, permanganate can be used in treatment trains. For instance, it might be used as a pre-treatment step to break down larger molecules before a more aggressive AOP is applied. gnest.org
Mediated Oxidation: The presence of certain organic molecules can act as redox mediators or electron shuttles, accelerating the transfer of electrons between permanganate and the target pollutant, thereby enhancing the degradation rate. researchgate.net
While specific AOPs integrating zinc permanganate are not widely documented, research into AOPs using zinc oxide (ZnO) as a photocatalyst is extensive. frontiersin.org This highlights the potential for zinc compounds to play a role in advanced oxidation, although the mechanisms are distinct from the direct oxidation by the permanganate ion.
Role in Heavy Metal Immobilization and Speciation
The application of permanganate in remediation has a dual effect concerning heavy metals. While the primary goal is often the oxidation of organic contaminants, the process inherently influences the mobility and speciation of heavy metals, including the zinc released from zinc permanganate.
The principal mechanism for heavy metal immobilization is adsorption onto the manganese dioxide (MnO₂) precipitate formed during the reaction. osti.gov MnO₂ has a high surface area and a strong affinity for adsorbing various metal cations. This process can effectively transfer heavy metals from the dissolved phase to the solid phase, reducing their mobility and bioavailability in soil and groundwater. hepure.commdpi.com
Studies using permanganate-modified biochar have demonstrated enhanced passivation of cadmium (Cd) and zinc (Zn) in contaminated soils. nih.gov The treatment significantly reduced the extractable (i.e., mobile) fractions of these metals. nih.gov
| Component | Role in Heavy Metal Immobilization | Underlying Mechanism |
|---|---|---|
| Manganese Dioxide (MnO₂) | Primary adsorbent for heavy metals mdpi.com | Surface complexation, precipitation mdpi.com |
| Zinc Ion (Zn²⁺) | Becomes a metal to be immobilized | Adsorption onto MnO₂ or soil matrix mdpi.com |
| Permanganate-Modified Biochar | Enhances passivation of Cd and Zn nih.govresearchgate.net | Adsorption, surface precipitation nih.govacs.org |
| Co-contaminants (e.g., Pb²⁺) | Can accelerate organic degradation hep.com.cn | Formation of other reactive metal species hep.com.cn |
Integration Within Advanced Materials Science and Functional Materials Development
Role in Composite Material Synthesis and Functionalization
The permanganate (B83412) ion (MnO₄⁻) is a powerful oxidizing agent, a property that is leveraged in the synthesis and functionalization of various composite materials. While studies often utilize the more common potassium permanganate, the principles are directly applicable to zinc dipermanganate, which serves as a source for the reactive permanganate ion.
The synthesis of composite materials frequently involves the modification of a matrix material to enhance its properties or introduce new functionalities. For instance, permanganates are used to treat surfaces or precursors to create highly reactive sites for subsequent reactions. In the creation of polymer composites, permanganate treatment can introduce oxygenated functional groups on the surface of fillers, improving their dispersion and adhesion within the polymer matrix. researchgate.net A notable application is in the preparation of materials for environmental remediation and packaging. For example, polymer/permanganate composite films have been developed that can absorb ethylene (B1197577), thus extending the shelf life of fruits. google.com
Functionalization is a key process for tailoring the surface chemistry of materials. mdpi.com Permanganate-based oxidation is a versatile method for introducing hydroxyl and carbonyl groups onto carbon-based materials. researchgate.net This functionalization is critical in applications ranging from water purification, where it enhances the sorption of metal ions like zinc, to the fabrication of advanced electronic components. researchgate.net Research into zinc oxide-reduced graphene oxide (ZnO-rGO) hybrid materials often employs potassium permanganate in the Hummers' method to produce graphene oxide (GO), the precursor to rGO. scientific.netresearchgate.netacs.org The GO is then combined with a zinc source to create the final composite material used in applications like gas sensors and dye-sensitized solar cells. scientific.netresearchgate.net
Table 1: Examples of Permanganate Use in Composite Material Synthesis
| Composite Material | Precursors/Reagents | Synthesis Method | Application | Key Finding | Citation |
|---|---|---|---|---|---|
| Polyvinyl chloride/potassium permanganate composite film | Polyvinyl chloride, KH-570 silane (B1218182) coupling agent, zinc stearate, potassium permanganate | Surface treatment and mixing | Food packaging | The composite film demonstrates excellent ethylene absorption and oxygen barrier properties. | google.com |
| Zinc oxide-reduced graphene oxide (ZnO-rGO) | Graphite (B72142) powder, sodium nitrate, sulfuric acid, potassium permanganate, zinc oxide | Hummers' method for rGO synthesis followed by hydrothermal method with ZnO | Gas sensing | The ZnO-rGO hybrid material showed high response to NO₂ gas at low operating temperatures. | scientific.net |
Intercalation Chemistry and Layered Structures
Intercalation chemistry involves the insertion of ions or molecules into a host material with a layered or channeled structure. This process is fundamental to the operation of various energy storage devices, particularly rechargeable batteries. In the context of zinc-ion batteries, the interplay between zinc ions and manganese-based cathode materials is a central area of research.
Permanganate itself can be intercalated into the structure of Layered Double Hydroxides (LDHs). mdpi.com LDHs are a class of ionic lamellar solids with positively charged layers and charge-compensating anions in the interlayer region. By synthesizing LDHs with permanganate anions in the interlayer, it is possible to create materials that act as stabilized, slow-release oxidizing agents. mdpi.com These materials have potential applications in environmental remediation, such as the oxidative removal of chlorinated organic solvents from contaminated water. mdpi.com The layered structure protects the reactive permanganate, allowing for controlled release and reaction. mdpi.com
Table 2: Research Findings in Intercalation Chemistry Relevant to Zinc and Manganese
| System | Focus of Study | Key Finding | Implication | Citation |
|---|---|---|---|---|
| Aqueous Zn-MnO₂ Battery | Charge storage mechanism | The charge storage process is dominated by proton intercalation rather than Zn²⁺ insertion in α-MnO₂. | Understanding the true intercalation species is crucial for designing better-performing and more stable batteries. | ox.ac.ukosti.govresearchgate.net |
| Aqueous Zinc-ion Battery | Cathode phase transition | Tunnel-structured manganese dioxide transforms into layered zinc-buserite upon first discharge, which then allows for Zn²⁺ intercalation. | The formation of a layered intermediate is key to the reversible cycling of the battery. | researchgate.net |
Design of Hybrid Inorganic-Organic Materials
Hybrid inorganic-organic materials are composites at the molecular or nanoscale level, combining the properties of both inorganic and organic components to create materials with novel functionalities. researchgate.net The design of these materials often involves linking inorganic building blocks, such as metal-oxide clusters or nanoparticles, with organic molecules that can provide flexibility, processability, or specific electronic properties.
Zinc-based inorganic-organic hybrid materials are an active area of research. rsc.orgnih.govrsc.org For example, hybrid zinc phosphites have been synthesized that form complex three-dimensional or two-dimensional structures. rsc.org These materials can serve as templates for creating other functional materials, such as ZnO/ZnS heterostructures for efficient photocatalytic hydrogen production. rsc.org Similarly, zero-dimensional hybrid zinc halides have been developed that exhibit stable blue light emission, making them promising for lead-free lighting applications. rsc.org
While direct synthesis of hybrids using zinc dipermanganate as a primary precursor is not widely documented, its role as a potent oxidizing agent can be envisioned in several synthetic strategies. For instance, it could be used for the in-situ polymerization of organic monomers around inorganic zinc-containing nanoparticles. The permanganate would initiate polymerization while the zinc ions could be incorporated into the final structure. This approach is suggested by work on ZnO nanoparticles anchored to composites of polythiophene and silica (B1680970), where the resulting hybrid material shows excellent performance as a sorbent for microextraction techniques due to its high thermal stability and nanostructure. researchgate.net The strong oxidizing nature of the permanganate ion would need to be carefully controlled to prevent degradation of the organic components, but it offers a pathway to novel hybrid structures.
Table 3: Examples of Inorganic-Organic Hybrid Materials Featuring Zinc
| Hybrid Material | Components | Structure | Potential Application | Citation |
|---|---|---|---|---|
| [Zn(1,2-bimb)₀.₅(HPO₃)]ₙ | Zinc, 1,2-bis(imidazol-1ylmethyl)benzene, phosphite | 3D pillared-layer | Template for photocatalysts | rsc.org |
| [NH₃(CH₂)₃NH₃]ZnX₄ (X=Cl, Br) | 1,3-propanediammonium, Zinc, Halides | Layered perovskite-like | Materials with interesting structural dynamics and phase transitions | nih.gov |
| AZnX₄ (A=Organic Cation) | Organic cations, Zinc, Halides | 0D hybrid with discrete [ZnX₄]²⁻ tetrahedrons | Lead-free solid blue light emitters | rsc.org |
Conclusion and Future Research Directions
Unresolved Challenges and Knowledge Gaps
Despite its identification and use as a potent oxidizing agent, significant gaps remain in the comprehensive understanding of zinc permanganate (B83412). The existing body of research is modest compared to more common permanganates like potassium permanganate, leaving numerous questions unanswered. A primary challenge is the compound's inherent instability. The hexahydrate form is known to be deliquescent and decomposes upon exposure to light and air, which complicates its storage, handling, and application in controlled chemical processes. A detailed mechanistic understanding of these decomposition pathways under various environmental conditions is not yet fully elucidated.
Furthermore, there is a notable lack of in-depth structural data for zinc permanganate and its hydrates. While its basic chemical formula, Zn(MnO₄)₂, is established, detailed crystallographic studies are scarce. A thorough structural analysis would provide fundamental insights into its bonding, the role of water of hydration in its stability, and its solid-state properties, which could, in turn, enable strategies to enhance its stability.
The full scope of its reactivity in modern synthetic chemistry also represents a knowledge gap. While its role as a general oxidant is recognized, its specific selectivity, efficiency, and mechanistic pathways in complex organic transformations have not been systematically explored or compared against other oxidizing agents. Understanding its unique reactivity profile could uncover niche applications where it may offer advantages over more conventional reagents.
Emerging Technologies and Interdisciplinary Research Avenues
The future study of zinc permanganate could be significantly advanced by leveraging emerging technologies and fostering interdisciplinary collaborations. In the field of materials science and nanotechnology, a promising research avenue is the use of zinc permanganate as a precursor for the controlled synthesis of nanostructured materials. Its thermal decomposition yields zinc and manganese oxides, and manipulating the decomposition conditions (e.g., temperature, atmosphere, presence of templates) could provide a route to produce zinc manganese oxide (ZMO) nanoparticles, nanowires, or thin films with tailored morphologies and properties. These ZMO materials are subjects of intense research for applications in catalysis and energy storage.
Interdisciplinary research combining inorganic chemistry with environmental science could explore the application of zinc permanganate in advanced oxidation processes (AOPs) for water treatment and soil remediation. While permanganates are already used for degrading organic pollutants, a comparative study on the efficacy, reaction kinetics, and byproduct formation of zinc permanganate versus sodium or potassium permanganate for specific recalcitrant contaminants is warranted. Such research could reveal advantages related to the presence of the zinc ion or differences in solubility and reactivity.
Furthermore, the intersection of solid-state chemistry and sensor technology could investigate the potential of zinc permanganate in chemical sensing applications. Its strong oxidizing nature means it readily reacts with a variety of reducing agents. This property could be harnessed by incorporating it into composite materials where a change in color or electrical conductivity upon reaction signals the presence of a target analyte.
Potential for Novel Functional Materials and Sustainable Chemical Processes
The exploration of zinc permanganate holds potential for the development of novel functional materials. As a precursor, its controlled decomposition could be a key strategy for fabricating spinel-type zinc manganate (B1198562) (ZnMn₂O₄), a material with promising electrochemical properties. Research has shown that zinc manganate is a candidate for cathode materials in aqueous zinc-ion batteries. mdpi.comnih.gov Developing synthesis routes that start from single-source precursors like zinc permanganate could offer better control over stoichiometry, purity, and morphology of the final active material, potentially leading to improved battery performance.
In the realm of sustainable "green" chemistry, zinc permanganate offers potential as a powerful oxidant with environmentally benign byproducts. The permanganate ion is reduced to manganese dioxide (MnO₂), which is generally considered less hazardous than the waste generated by chromium-based oxidants. Future research could focus on developing catalytic systems involving zinc permanganate or employing it in solvent-free reaction conditions to create more sustainable synthetic protocols for fine chemicals and pharmaceuticals.
Moreover, developing sustainable manufacturing processes for zinc permanganate itself is a viable research direction. This could involve electrochemical synthesis methods that reduce waste and energy consumption or utilizing manganese-rich industrial byproducts as a starting material, thereby contributing to a circular economy. researchgate.net The synergy between the zinc and permanganate ions might also be exploited in novel catalytic systems where the Lewis acidity of the Zn²⁺ ion and the oxidizing power of the MnO₄⁻ ion work in concert to promote specific chemical transformations.
Data Tables
Table 1: Physicochemical Properties of Zinc Permanganate
| Property | Value |
|---|---|
| Chemical Formula | Zn(MnO₄)₂ |
| Molar Mass | 303.26 g/mol chegg.com |
| Appearance | Purplish to black crystalline solid nih.govhaz-map.com |
| Density | 2.45 g/cm³ nih.gov |
| Melting Point | Decomposes at 90-105 °C nih.gov |
| Solubility in Water | 33.3 g/100 cc (Hexahydrate) nih.gov |
Interactive Data Table
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Zinc Permanganate | Zn(MnO₄)₂ |
| Potassium Permanganate | KMnO₄ |
| Zinc Manganese Oxide / Zinc Manganate | ZnMn₂O₄ |
| Manganese Dioxide | MnO₂ |
Q & A
Q. What is the correct nomenclature for zinc dipermanganate, and how does it differ from other zinc-manganese compounds?
Zinc dipermanganate typically refers to coordination complexes like Zn(NH₃)₄₂ (tetraamminezinc(II) dipermanganate), where permanganate ions (MnO₄⁻) act as counterions in a coordination complex with ammonia ligands. This differs from simple salts like Zn(MnO₄)₂, which are less stable and rarely reported. The distinction lies in the presence of ligands (e.g., NH₃) stabilizing the structure .
Q. What is the established method for synthesizing Zn(NH₃)₄₂?
The compound is synthesized via low-temperature solid-phase reactions. A typical protocol involves mixing aqueous solutions of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) with ammonium permanganate (NH₄MnO₄) in an ammonia-rich environment. The product is precipitated, washed with cold ethanol, and dried under vacuum to avoid decomposition .
Q. Which analytical techniques are critical for characterizing zinc dipermanganate complexes?
Key methods include:
Q. What safety protocols are essential when handling zinc dipermanganate?
Due to its oxidizer properties (CAS 23414-72-4), use PPE (gloves, goggles), store in airtight containers away from organic materials, and conduct reactions in fume hoods. Monitor for exothermic decomposition during synthesis .
Advanced Research Questions
Q. How can thermal decomposition pathways of Zn(NH₃)₄₂ be analyzed to produce ZnMn₂O₄ spinel?
Decomposition occurs in stages:
- Stage 1 (50–150°C): Loss of ammonia ligands (detected via TGA mass loss and FTIR).
- Stage 2 (200–400°C): Reduction of MnO₄⁻ to MnO₂ and subsequent solid-state reaction with ZnO to form ZnMn₂O₄.
- Validation: Use XRD to confirm spinel phase formation and X-ray photoelectron spectroscopy (XPS) to track Mn oxidation states .
Q. What experimental variables influence the catalytic performance of ZnMn₂O₄ derived from zinc dipermanganate?
Key factors include:
Q. How can contradictions in reported decomposition temperatures of zinc dipermanganate complexes be resolved?
Variations arise from differences in:
Q. What computational methods support the study of zinc dipermanganate’s electronic properties?
Density functional theory (DFT) simulations model the electronic structure of Zn(NH₃)₄₂, predicting bond lengths, redox potentials, and ligand-field effects. Compare results with experimental UV-Vis spectra and XPS data .
Q. How does ligand substitution impact the stability of zinc dipermanganate complexes?
Replacing NH₃ with weaker ligands (e.g., H₂O) destabilizes the complex, leading to premature MnO₄⁻ reduction. Test via kinetic studies in varying ligand environments and monitor using Raman spectroscopy .
Methodological Guidelines
- For reproducibility: Document synthesis parameters (pH, temperature, reactant purity) and share raw data (XRD/TGA curves) in supplementary materials .
- For peer review: Address potential biases by pre-registering experimental designs and using statistical tools (e.g., ANOVA) to validate conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
